molecular formula C17H17IN6OS B1326658 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071351-15-9

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B1326658
CAS No.: 1071351-15-9
M. Wt: 480.3 g/mol
InChI Key: YUEDRWLZFRISSL-UHFFFAOYSA-N
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Description

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a synthetically derived small molecule investigated for its potent and selective inhibitory activity against Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in intracellular signaling pathways, most notably transducing signals from immunoreceptors like the B-cell receptor (BCR) and Fc receptors. This central role makes SYK a compelling therapeutic target for a range of conditions, including autoimmune disorders, allergic inflammation, and hematological cancers. The research value of this compound lies in its utility as a pharmacological tool to dissect the specific contributions of SYK-dependent signaling in various cellular processes. Researchers employ it in in vitro assays to study B-cell activation, mast cell degranulation, and macrophage phagocytosis. Furthermore, its application in preclinical models helps elucidate the potential of SYK inhibition as a strategy for modulating immune responses and inducing apoptosis in certain malignant cell types, thereby providing crucial proof-of-concept data for novel drug discovery initiatives.

Properties

IUPAC Name

2-[[5-[(4-iodoanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN6OS/c18-12-6-8-13(9-7-12)20-10-15-22-23-17(26-11-16(25)21-19)24(15)14-4-2-1-3-5-14/h1-9,20H,10-11,19H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEDRWLZFRISSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CNC3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Phenyl-4H-1,2,4-triazole-3-thiol Intermediate

  • The 1,2,4-triazole-3-thiol nucleus is synthesized by cyclization reactions involving hydrazine hydrate and appropriate thioester or carbodithioate precursors.
  • For example, acid hydrazides react with carbon disulfide in alkaline ethanol to form potassium dithiocarbazinate salts, which upon treatment with hydrazine hydrate yield the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate.
  • This step is typically carried out under reflux conditions for several hours, followed by acidification and recrystallization to purify the product.

Introduction of the (4-iodophenyl)amino Methyl Group

  • The 5-position substitution with the [(4-iodophenyl)amino]methyl group is achieved via a Mannich-type reaction or nucleophilic substitution.
  • The 4-iodoaniline derivative is reacted with formaldehyde or a suitable aldehyde to form an aminomethyl intermediate, which then reacts with the triazole thiol to form the thioether linkage.
  • This reaction is typically performed in ethanol or another polar solvent under reflux, with careful control of stoichiometry to ensure selective substitution.

Formation of the Thioether Linkage to Acetohydrazide

  • The thioether linkage is formed by reacting the triazole thiol intermediate with α-haloacetohydrazide or its ester precursor.
  • The α-haloacetohydrazide can be prepared by hydrazinolysis of the corresponding α-haloacetate ester.
  • The nucleophilic sulfur atom of the triazole thiol attacks the electrophilic carbon of the α-haloacetohydrazide, forming the thioether bond.
  • This step is generally carried out under reflux in ethanol or another suitable solvent, followed by purification through recrystallization.

Conversion of Ester to Acetohydrazide

  • If starting from an ester precursor, hydrazine hydrate is used to convert the ester group to the hydrazide.
  • This reaction is performed by refluxing the ester with excess hydrazine hydrate in ethanol for several hours.
  • The product is isolated by filtration and recrystallization, yielding the acetohydrazide functional group essential for biological activity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Formation of potassium dithiocarbazinate salt Acid hydrazide + CS2 + KOH in ethanol, reflux ~67 Intermediate for triazole thiol synthesis
Cyclization to 4-amino-5-phenyl-1,2,4-triazole-3-thiol Potassium salt + hydrazine hydrate, reflux ~65 Confirmed by IR, NMR spectra
Aminomethylation with 4-iodoaniline 4-iodoaniline + formaldehyde + triazole thiol, reflux Variable Mannich-type reaction, selective substitution
Thioether formation with α-haloacetohydrazide Triazole thiol + α-haloacetohydrazide, reflux High Key step to link acetohydrazide moiety
Hydrazinolysis of ester to hydrazide Ester + hydrazine hydrate, reflux >90 Efficient conversion to acetohydrazide

Analytical and Characterization Data Supporting Preparation

  • Melting points and recrystallization are used to confirm purity.
  • FTIR spectra show characteristic bands for NH, C=O (hydrazide), C=N (triazole), and S-H or C-S bonds.
  • [^1H-NMR and ^13C-NMR](pplx://action/followup) confirm the presence of aromatic protons, aminomethyl groups, and hydrazide protons.
  • Elemental analysis matches calculated values for C, H, N, S, and I content.
  • Yields are generally high (65–95%) with reproducible protocols.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Compounds containing the 1,2,4-triazole scaffold have been shown to exhibit potent antibacterial and antifungal properties. For example, derivatives similar to the compound have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance antimicrobial efficacy .
  • Antiviral Properties
    • Research indicates that triazole derivatives may also possess antiviral properties. The unique structural features of 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide could be explored for potential activity against various viral infections .
  • Anticancer Potential
    • Some studies suggest that triazole compounds can inhibit tumor growth and exhibit cytotoxic effects on cancer cells. The incorporation of specific substituents in the triazole structure may enhance these properties . Ongoing research is focused on evaluating the anticancer potential of this compound through in vitro and in vivo studies.

Agrochemical Applications

  • Fungicides and Herbicides
    • The 1,2,4-triazole derivatives are recognized for their fungicidal properties, making them valuable in agriculture as protective agents against fungal diseases . The compound's structure allows it to interact with fungal enzymes, potentially leading to effective crop protection.
  • Plant Growth Regulators
    • There is emerging interest in exploring triazole compounds as plant growth regulators. Their ability to modulate plant hormone levels can influence growth patterns and stress responses .

Antimicrobial Efficacy Study

A study conducted by researchers evaluated various triazole derivatives against a panel of bacterial strains. The findings highlighted that compounds similar to this compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Anticancer Activity Assessment

In another case study focusing on the anticancer properties of triazoles, a series of synthesized compounds were tested for their cytotoxic effects on different cancer cell lines. Results indicated that certain modifications on the triazole framework significantly enhanced their ability to induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and iodophenyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other 1,2,4-triazole-3-thiol derivatives, differing primarily in substituents on the triazole ring and the hydrazone moiety. Below is a systematic comparison based on structural features, biological activities, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Substituents on Triazole Ring Hydrazone Moiety Key Modifications
2-[(5-{[(4-Iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide (Target) 4-Iodophenylaminomethyl Acetohydrazide Iodine atom for enhanced lipophilicity
N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Phenylaminoethyl 2-Oxoindolin-3-ylidene Indole-derived hydrazone
N′-(5-Nitro-2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Phenylaminoethyl 5-Nitro-2-oxoindolin-3-ylidene Nitro group for electron withdrawal
2-((4-Allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Allyl and 4-methylphenylaminomethyl Acetohydrazide Allyl group for flexibility
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine 3-Fluorobenzylthio Pyridine ring Fluorine for electronegativity

Key Research Findings and Implications

Role of Iodine Substituent: The 4-iodophenyl group in the target compound may improve target binding through halogen bonding, a feature absent in non-halogenated analogs like the phenylaminoethyl derivatives . However, iodine’s bulkiness could reduce solubility, necessitating formulation optimizations.

Hydrazone Moiety: Compounds with indolinone-based hydrazones (e.g., ) show superior cytotoxicity compared to simple acetohydrazides, suggesting that planar aromatic systems enhance intercalation or enzyme inhibition .

Antimicrobial vs. Anticancer Activities : Methylenebis-triazoles () exhibit broad but weak antimicrobial effects, whereas hydrazones with electron-withdrawing groups (e.g., nitro, iodine) are more potent in cancer models, indicating divergent structure-activity relationships for different therapeutic areas.

Synthetic Challenges : The target compound’s synthesis may face hurdles in iodination steps and purification, unlike fluorine- or methyl-substituted analogs, which are more straightforward to functionalize .

Biological Activity

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a complex organic compound characterized by its unique structural features, including a triazole ring and an iodophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C17H17IN6OS
  • Molecular Weight : 480.33 g/mol
  • CAS Number : 1071351-15-9

The compound's structure facilitates various chemical reactions, including oxidation and substitution, which can enhance its biological activity. The presence of the triazole moiety is particularly significant as it is known to influence the pharmacological properties of compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazole ring and iodophenyl group are crucial for binding to enzymes or receptors, leading to modulation of their activity. This can result in:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer proliferation or microbial growth.
  • Disruption of Cellular Processes : By interacting with cellular pathways, it may induce apoptosis in cancer cells or disrupt metabolic processes in pathogens.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles, including this compound, exhibit significant anticancer properties. Studies have demonstrated:

  • Cytotoxicity against Cancer Cell Lines : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Antimicrobial Effects : Studies have indicated that compounds with similar structures possess antibacterial and antifungal activities. For example, derivatives containing the triazole moiety have been associated with significant antimicrobial efficacy against various pathogens .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
4-Iodophenyl Triazole DerivativeAnticancer
3-Bromo TriazoleAntimicrobial
Hydrazone DerivativesAntioxidant, Anticancer

This table illustrates how this compound compares to other biologically active compounds featuring similar functional groups.

Study on Antioxidant Activity

A recent study evaluated the antioxidant potential of several hydrazone derivatives and found that those containing the triazole moiety exhibited superior DPPH radical scavenging activity compared to well-known antioxidants like ascorbic acid. This suggests that 2-[(5-{[(4-iodophenyl)amino]methyl}-4-pheny]-4H-triazol could also possess notable antioxidant properties .

Mechanistic Insights from Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. These studies suggest that the compound may act as a potent inhibitor of specific enzymes critical for tumor growth .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, and how are intermediates characterized?

  • Methodological Answer : The synthesis involves three key steps:

  • Step 1 : Formation of thiosemicarbazide intermediates by reacting hydrazides (e.g., 2-thiophenecarboxylic acid hydrazide) with aryl isothiocyanates (e.g., 4-iodophenyl isothiocyanate) under reflux in ethanol .
  • Step 2 : Cyclization under acidic conditions (e.g., HCl) to form the 1,2,4-triazole core. For example, intramolecular cyclization of thiosemicarbazides yields 4,5-disubstituted triazole derivatives .
  • Step 3 : Alkylation with chloroacetic acid to introduce the thioacetohydrazide moiety, followed by purification via recrystallization (ethanol/water) .
  • Characterization : Intermediates are validated using TLC (silica gel, ethyl acetate/hexane), IR (C=S stretch at ~1200 cm⁻¹, NH at 3200-3400 cm⁻¹), and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., NH, C=O at 1650-1750 cm⁻¹, and C=S) .
  • NMR : ¹H NMR confirms aromatic protons (δ 7.2-8.0 ppm) and triazole NH (δ ~10 ppm); ¹³C NMR verifies the triazole ring carbons (δ 150-160 ppm) .
  • Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., [M+H]⁺) and fragments (e.g., loss of acetohydrazide moiety).
  • TLC : Dual solvent systems (e.g., ethyl acetate/hexane 3:7 and chloroform/methanol 9:1) confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound when varying substituents on the triazole ring?

  • Methodological Answer :

  • Factor Isolation : Use a factorial design to test variables (e.g., solvent polarity, temperature, catalyst). For example, electron-withdrawing groups (e.g., 4-iodophenyl) may require higher reflux temperatures (80–100°C vs. 60°C for electron-donating groups) to optimize cyclization .
  • By-Product Analysis : HPLC or GC-MS identifies side products (e.g., dimerized intermediates) under suboptimal conditions.
  • Computational Modeling : DFT calculations predict transition-state energies for cyclization steps, guiding solvent/catalyst selection .

Q. What strategies are employed to study the thione-thiol tautomerism in this compound, and how does it influence biological activity?

  • Methodological Answer :

  • Tautomer Detection :
  • NMR : ¹³C NMR distinguishes thione (C=S at δ ~180 ppm) from thiol (C-SH at δ ~25 ppm) .
  • UV-Vis Spectroscopy : Solvent-dependent absorbance shifts (e.g., λmax at 270 nm for thione vs. 290 nm for thiol in DMSO) .
  • Biological Impact : Compare IC50 values of tautomer-enriched forms (via pH adjustment) in enzyme inhibition assays (e.g., acetylcholinesterase). Thiol forms may exhibit higher reactivity with cysteine residues in target proteins .

Q. How can salt formation of the acetohydrazide moiety enhance physicochemical properties, and what methodologies are used to characterize these salts?

  • Methodological Answer :

  • Salt Synthesis : React the hydrazide with NaOH/KOH (1:1 molar ratio) in ethanol to form sodium/potassium salts. For metal complexes (e.g., Zn²+), use ZnSO₄ in aqueous ethanol .
  • Characterization :
  • Conductivity : Ionic salts show higher conductivity (~200 µS/cm) vs. neutral compounds (<50 µS/cm).
  • XRD : Confirms crystalline structure and stoichiometry (e.g., Zn:ligand ratio of 1:2) .
  • Solubility Testing : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to assess bioavailability improvements .

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